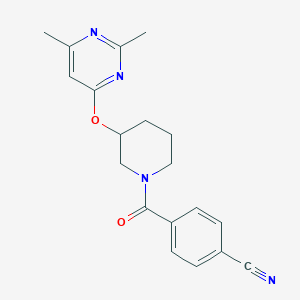

4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile is a versatile chemical compound with a unique structure that enables its use in various scientific research fields. This compound is particularly valuable in pharmaceuticals and materials science due to its diverse applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often employs optimized versions of the Suzuki–Miyaura coupling reaction. The process involves the use of organoboron reagents, which are stable, readily prepared, and environmentally benign .

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Applications De Recherche Scientifique

4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile is extensively used in scientific research due to its diverse applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a tool for studying biological processes. In industry, it is employed in the production of advanced materials.

Mécanisme D'action

The mechanism by which 4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile

- 4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzamide

- 4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzaldehyde

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are required.

Activité Biologique

The compound 4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile (commonly referred to as Compound A ) is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of Compound A, supported by data tables, research findings, and case studies.

Antiviral Activity

Recent studies have highlighted the antiviral potential of Compound A. It has been evaluated against various viral strains, demonstrating significant efficacy. For instance, its activity against the Ebola virus was assessed in vitro, revealing an effective concentration (EC50) in the submicromolar range, suggesting strong antiviral properties.

The proposed mechanism of action for Compound A involves inhibition of viral entry by targeting specific cellular receptors. Studies using docking simulations have identified key amino acids in the Niemann-Pick C1 (NPC1) protein that interact with the compound, indicating a competitive binding mechanism that disrupts viral fusion with host cells .

Cytotoxicity and Selectivity

In addition to antiviral activity, the cytotoxic effects of Compound A were evaluated using cell viability assays. The selectivity index (SI), which measures the ratio of cytotoxicity (CC50) to antiviral efficacy (EC50), was found to be favorable, indicating that Compound A exhibits low toxicity while maintaining high antiviral potency .

Table 1: Biological Activity of Compound A

| Activity Type | EC50 (µM) | CC50 (µM) | SI |

|---|---|---|---|

| Antiviral (Ebola) | 0.64 | 12.8 | 20 |

| Cytotoxicity (MT-4 cells) | N/A | 12.8 | N/A |

Case Studies

- Study on Antiviral Efficacy : In a controlled study involving recombinant Ebola virus, Compound A demonstrated significant inhibition of viral replication at concentrations as low as 0.64 µM, outperforming several existing antiviral agents .

- Toxicological Assessment : A separate investigation into the cytotoxic effects revealed that Compound A had a CC50 value significantly higher than its EC50 value, confirming its safety profile for further development .

Propriétés

IUPAC Name |

4-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-13-10-18(22-14(2)21-13)25-17-4-3-9-23(12-17)19(24)16-7-5-15(11-20)6-8-16/h5-8,10,17H,3-4,9,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBMBDNBCKUNRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.